

# Iclepertin Technical Support Center: Investigating Potential Off-Target Effects

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## Compound of Interest

Compound Name: *Iclepertin*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the investigational Glycine Transporter 1 (GlyT1) inhibitor, **Iclepertin** (BI 425809). The following resources address potential off-target effects through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **Iclepertin**?

A1: **Iclepertin** is a potent and selective inhibitor of GlyT1.<sup>[1][2][3][4][5][6][7]</sup> Preclinical studies have demonstrated its high selectivity. In a broad panel of receptor binding assays, **Iclepertin** was tested against 102 different off-targets and showed no significant activity, with a half-maximal inhibitory concentration (IC<sub>50</sub>) greater than 10 μM for all targets tested.<sup>[1]</sup> Furthermore, it has been shown to have no activity against the related glycine transporter, GlyT2.<sup>[1]</sup>

Q2: Are there any known off-target interactions of clinical relevance?

A2: While generally highly selective, two potential areas of off-target interaction have been characterized:

- **hERG Channel:** **Iclepertin** has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel with an IC<sub>50</sub> of 30 μM. This is a crucial assessment in safety pharmacology to evaluate the potential for QT interval prolongation.
- **CYP450 Enzymes:** **Iclepertin** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.<sup>[6]</sup> It is considered a weak affinity substrate for CYP3A4. At supratherapeutic concentrations, **Iclepertin** has also been shown to induce CYP3A4. This creates a potential for drug-drug interactions (DDIs) with other drugs that are substrates, inhibitors, or inducers of CYP3A4.

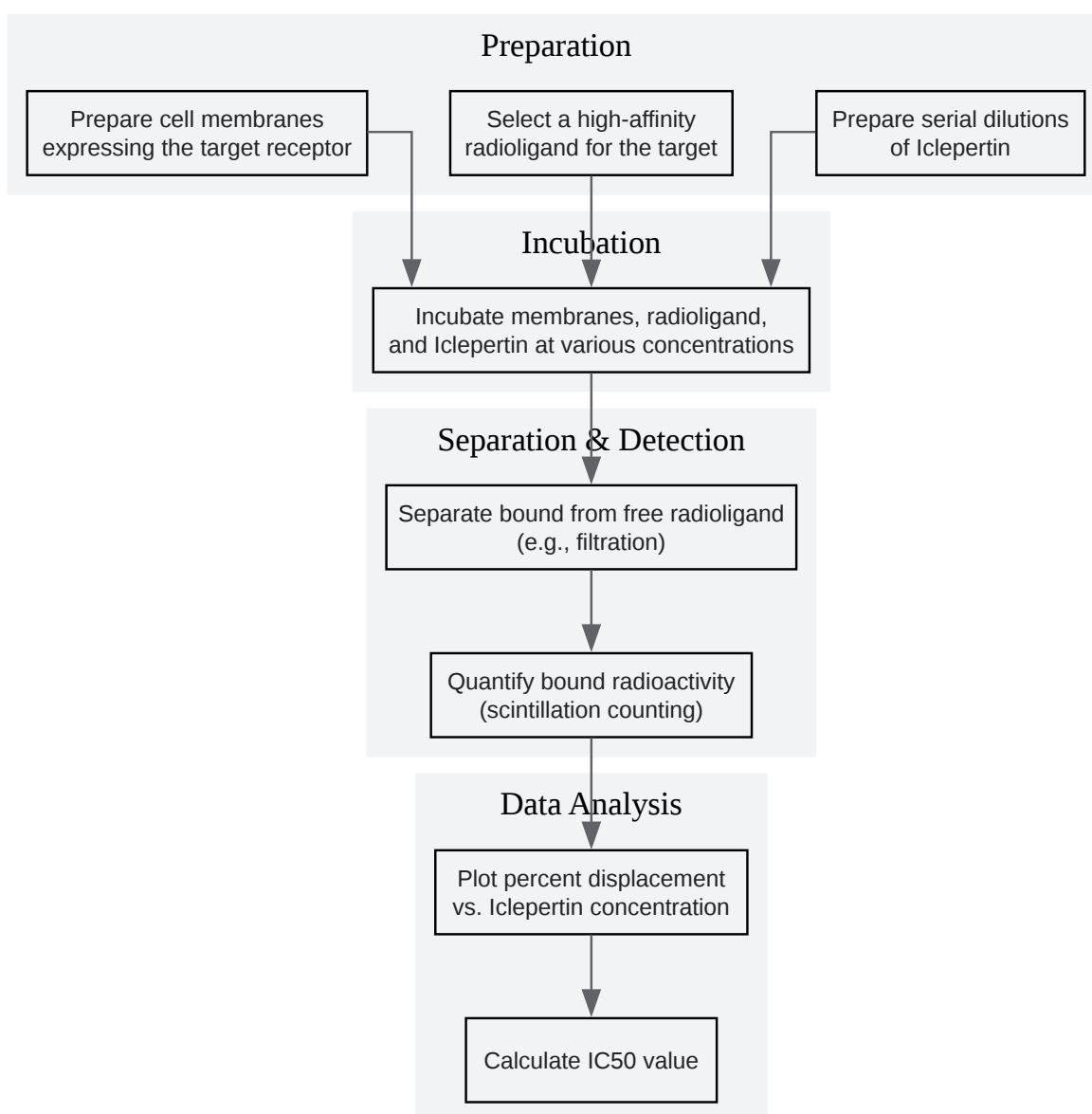
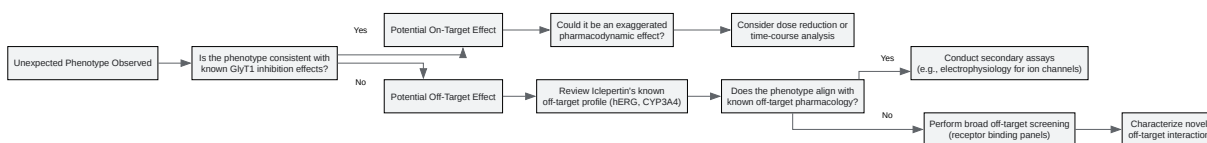
Q3: What were the most common adverse events observed in **Iclepertin** clinical trials?

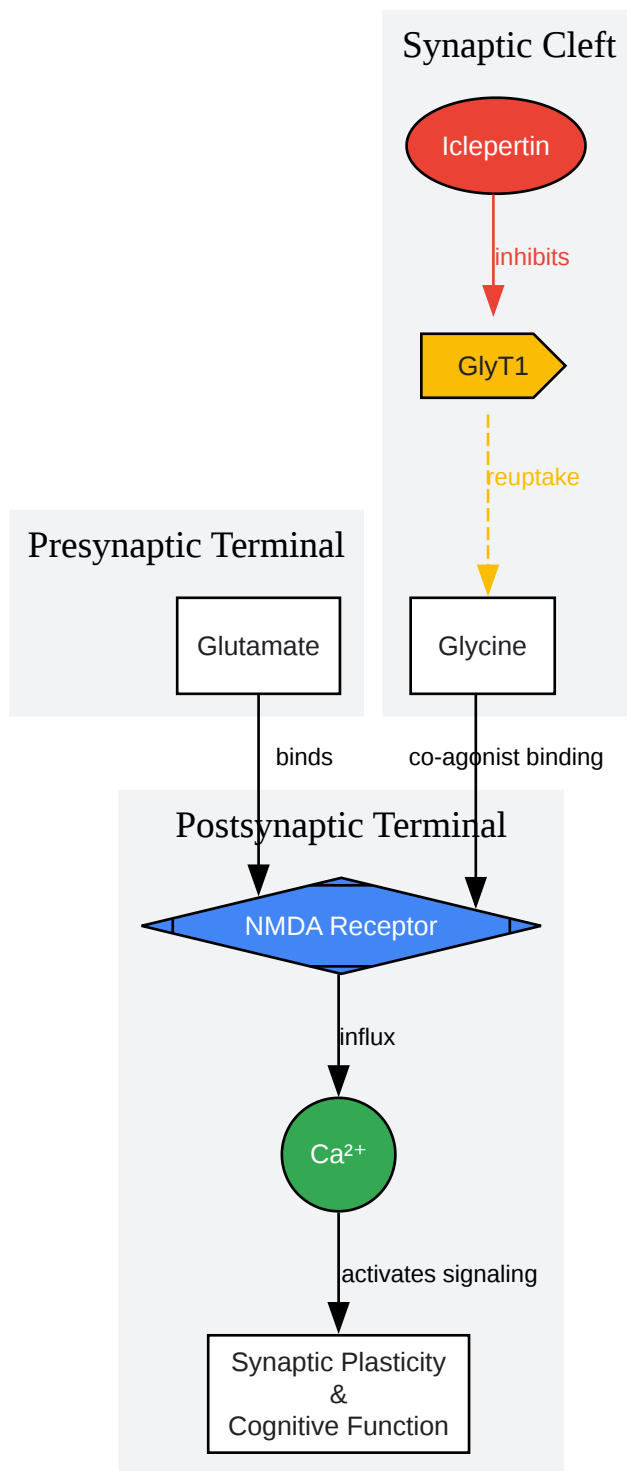
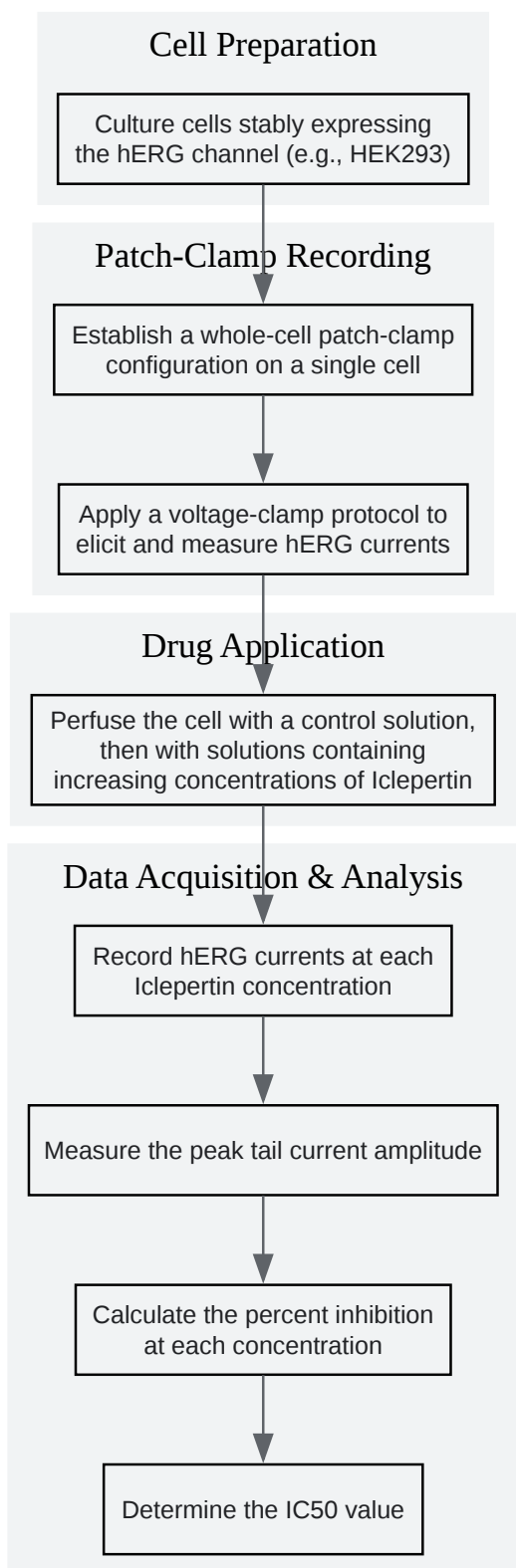
A3: Across multiple clinical trials, **Iclepertin** has been generally well-tolerated with a safety profile consistent across studies.<sup>[8][9]</sup> Most adverse events (AEs) reported were of mild to moderate intensity.<sup>[10][11]</sup> In a first-in-human study, dose-dependent increases in AEs were observed at higher doses, which were primarily central nervous system-related (e.g., sedation, dizziness) and visual in nature.<sup>[10]</sup> Another Phase I trial reported drug-related mild nausea, abdominal pain, and upper abdominal pain in one participant.

## Troubleshooting Guide: On-Target vs. Off-Target Effects

Distinguishing between desired on-target effects and potential off-target effects is critical in preclinical and clinical research. This guide provides a logical framework for investigating unexpected experimental outcomes.

Unexpected Phenotype Observed





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